8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole (8-Br-6-F-THC) is a heterocyclic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry, drug discovery, and materials science. It is a versatile building block for the synthesis of various bioactive compounds and has been used in a number of studies to investigate its biological activities.
Wissenschaftliche Forschungsanwendungen
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been used in a variety of studies to investigate its potential applications in the fields of medicinal chemistry, drug discovery, and materials science. It has been used in the synthesis of a variety of bioactive compounds, including inhibitors of cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) enzymes. It has also been used in the synthesis of a series of compounds that show antibacterial, antifungal, and anti-inflammatory activities. Additionally, 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been used as a building block for the synthesis of a variety of materials, including conducting polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is not yet fully understood. However, it is thought to interact with a number of cellular targets, including enzymes, receptors, and ion channels, to modulate the activity of various biochemical and physiological processes. For example, 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) enzymes, which are involved in the production of pro-inflammatory mediators. It has also been shown to interact with a number of receptors, including the serotonin receptor 5-HT1A, to modulate the activity of various neurotransmitters.
Biochemical and Physiological Effects
The effects of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole on biochemical and physiological processes are not yet fully understood. However, it has been shown to have a variety of effects on various processes, including the modulation of neurotransmitter activity, the inhibition of the cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) enzymes, and the modulation of immune responses. Additionally, 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of potential applications in the fields of medicinal chemistry, drug discovery, and materials science. Additionally, it is relatively stable and has a relatively low toxicity. However, there are some limitations to its use in laboratory experiments, including the fact that it is not water-soluble and has a limited solubility in organic solvents.
Zukünftige Richtungen
There are a number of potential future directions for 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole research. These include further investigations into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, there is potential for further research into the synthesis and characterization of novel derivatives of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, as well as the development of new materials and drug delivery systems based on this compound. Finally, there is potential for further research into the use of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole as a building block for the synthesis of novel bioactive compounds.
Synthesemethoden
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole can be synthesized in a two-step process. The first step involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole (THC) with bromine and potassium fluoride in a solvent such as dimethylformamide (DMF) to form 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole (8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole). The second step involves the removal of the bromine and fluoride groups from the molecule by treatment with a base such as sodium hydroxide.
Eigenschaften
IUPAC Name |
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN/c13-10-6-7(14)5-9-8-3-1-2-4-11(8)15-12(9)10/h5-6,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSFWICHWXKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
1188195-83-6 |
Source
|
Record name | 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.